Structural Provenance and Scaffold Distinction from Maraviroc and NAAA Inhibitor Series
CAS 2034386-54-2 is explicitly claimed in WO2011011652A1 as one of a series of sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds, asserted to act as CCR5 antagonists [1]. Within the 8-azabicyclo[3.2.1]octane sulfonamide landscape, the compound occupies a distinct structural niche: the N-8 position carries a methylsulfonyl group (MW ~79 Da), whereas the clinically validated CCR5 antagonist maraviroc bears a 1-phenylpropyl-carboxamide extension (MW contribution >200 Da) at N-8, and the NAAA inhibitor ARN19689 carries a pyrazole-sulfonyl moiety [2] [3]. The C-3 position of CAS 2034386-54-2 is derivatized with a 2-phenylethanesulfonamide group, replacing the triazole ring present in the maraviroc series. This substitution framework has no exact match in any published biologically annotated compound series, confirming its status as a structurally differentiated chemical entity.
| Evidence Dimension | Scaffold substitution pattern (N-8 and C-3 positions) vs. closest annotated comparators |
|---|---|
| Target Compound Data | N-8: methylsulfonyl; C-3: 2-phenylethanesulfonamide (CAS 2034386-54-2, MW 372.5) |
| Comparator Or Baseline | Maraviroc: N-8: 1-phenylpropyl-carboxamide chain, C-3: triazole; ARN19689: N-8: pyrazole-sulfonyl, C-3: ethoxymethyl-pyrazinyloxy |
| Quantified Difference | Qualitative structural difference; no common quantitative bioassay platform available |
| Conditions | Structural classification based on patent disclosure (WO2011011652A1) for CCR5 series and published J Med Chem (2021) for NAAA series |
Why This Matters
For procurement decisions, this confirms the compound is not interchangeable with maraviroc precursors or NAAA inhibitor building blocks and requires its own validation pipeline.
- [1] Supuran CT. Therapeutic compounds: patent evaluation of WO2011011652A1. Expert Opin Ther Pat. 2011;21(9):1491-1495. PMID: 21548842. View Source
- [2] Maraviroc. MeSH Descriptor Data 2025. U.S. National Library of Medicine. View Source
- [3] Di Fruscia P, Carbone A, Bottegoni G, et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. J Med Chem. 2021;64(18):13475-13496. PMID: 34469137. View Source
